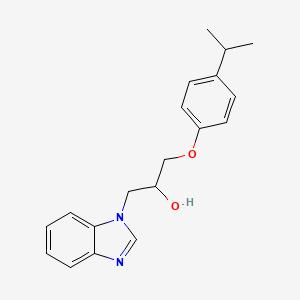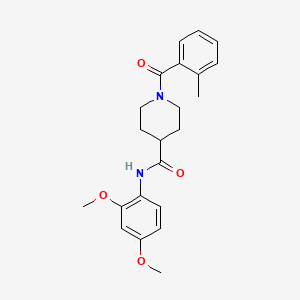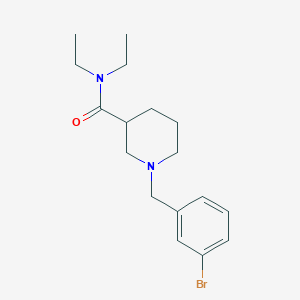![molecular formula C19H24O2 B4975317 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)](/img/structure/B4975317.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene), also known as Bis(2,6-dimethylphenyl) ether, is a chemical compound with the molecular formula C22H26O2. It is a colorless and odorless solid that is widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether is not fully understood. However, it is known to inhibit the formation of reactive oxygen species (ROS) and to scavenge free radicals, which makes it an effective antioxidant. It is also believed to have anti-inflammatory properties.
Biochemical and Physiological Effects
1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether in lab experiments is its stability and low toxicity. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use as a stabilizer for polymers and as an antioxidant in the food industry. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion
In conclusion, 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether is a versatile compound that has a wide range of scientific research applications. Its stability, low toxicity, and unique properties make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether can be achieved using various methods, including the Williamson ether synthesis, Friedel-Crafts alkylation, and Suzuki coupling. The most commonly used method is the Williamson ether synthesis, which involves the reaction of 2,6-dimethylphenol with 1,3-dibromopropane in the presence of a strong base such as potassium hydroxide.
Scientific Research Applications
1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether has a wide range of scientific research applications, including as a solvent, a reagent, and a building block for the synthesis of various organic compounds. It is also used as a stabilizer for polymers and as an antioxidant in the food industry.
properties
IUPAC Name |
2-[3-(2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-14-8-5-9-15(2)18(14)20-12-7-13-21-19-16(3)10-6-11-17(19)4/h5-6,8-11H,7,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAIWGPLCOGXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCOC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4975253.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4975272.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4975280.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)

![2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4975303.png)

![(2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B4975312.png)
![methyl 2-(5-{[1-(4-bromo-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4975331.png)

![10-benzoyl-11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975355.png)